molecular formula C8H19NO2 B13286804 2-[(Pentan-3-yl)amino]propane-1,3-diol

2-[(Pentan-3-yl)amino]propane-1,3-diol

Cat. No.: B13286804
M. Wt: 161.24 g/mol
InChI Key: NCWHPHDWANWCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Pentan-3-yl)amino]propane-1,3-diol is an organic compound with the molecular formula C8H19NO2 It is a derivative of 2-amino-1,3-propane diol, where one of the hydrogen atoms on the amino group is replaced by a pentan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pentan-3-yl)amino]propane-1,3-diol typically involves the reaction of 2-amino-1,3-propane diol with pentan-3-yl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-amino-1,3-propane diol attacks the carbon atom of the pentan-3-yl halide, resulting in the formation of the desired product.

Reaction Scheme:

2-amino-1,3-propane diol+pentan-3-yl halideThis compound\text{2-amino-1,3-propane diol} + \text{pentan-3-yl halide} \rightarrow \text{this compound} 2-amino-1,3-propane diol+pentan-3-yl halide→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Pentan-3-yl)amino]propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under basic conditions.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute hydroxyl groups with halides.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

2-[(Pentan-3-yl)amino]propane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Pentan-3-yl)amino]propane-1,3-diol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl groups can participate in various biochemical reactions. The compound can also act as a nucleophile, participating in substitution and addition reactions.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1,3-propane diol: The parent compound, which lacks the pentan-3-yl group.

    2-amino-2-hydroxymethyl-propane-1,3-diol: A similar compound with an additional hydroxymethyl group.

Uniqueness

2-[(Pentan-3-yl)amino]propane-1,3-diol is unique due to the presence of the pentan-3-yl group, which imparts different chemical and physical properties compared to its parent compound and other similar compounds

Properties

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

2-(pentan-3-ylamino)propane-1,3-diol

InChI

InChI=1S/C8H19NO2/c1-3-7(4-2)9-8(5-10)6-11/h7-11H,3-6H2,1-2H3

InChI Key

NCWHPHDWANWCGA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.